molecular formula C9H8FN3O B1406117 5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 1368951-30-7

5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

Cat. No. B1406117
M. Wt: 193.18 g/mol
InChI Key: HLZYXZGRCIFBEM-UHFFFAOYSA-N
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Description

“5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one” is a complex organic compound . It’s a flavone derivative, which is a class of flavonoids based on the backbone of 2-phenylchromen-4-one .


Synthesis Analysis

The synthesis of similar compounds involves functionalization of a flavone nucleus with an aminophenoxy moiety . Protodeboronation of pinacol boronic esters is also mentioned in the context of organic synthesis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Puthran et al. (2019) focuses on the synthesis of novel Schiff bases using derivatives related to "5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one." These compounds showed significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Puthran et al., 2019).

Structural Chemistry

Kimura (1986) investigated the crystal and molecular structure of a pyrazolone derivative, providing insights into the tautomeric forms and hydrogen bonding patterns in the solid state. This research highlights the importance of structural analysis in understanding the chemical behavior of pyrazolone derivatives (Kimura, 1986).

Photophysical Properties and Biological Applications

Fahrni et al. (2003) explored the photophysical properties of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, including derivatives of "5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one." This study demonstrates the potential of these compounds in biological applications, such as intracellular pH probes (Fahrni et al., 2003).

Cytotoxic Activity and Drug Development

Thangarasu et al. (2019) synthesized novel pyrazole derivatives and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Their findings suggest that pyrazole derivatives may serve as leads for the development of new therapeutic agents (Thangarasu et al., 2019).

Fluorinated Pyrazolines and Pyrimidines

Iaroshenko et al. (2009) reported the synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, highlighting the role of fluorine in modulating the biological activity and stability of these compounds (Iaroshenko et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-2-(3-fluorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-6-2-1-3-7(4-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZYXZGRCIFBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 2
5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 3
5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 4
5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 5
5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 6
5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

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